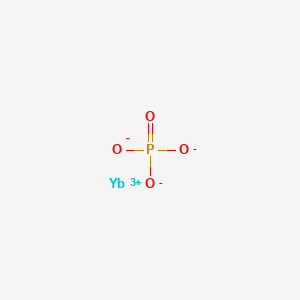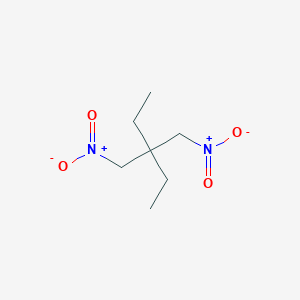
3,3-Bis(nitromethyl)pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Bis(nitromethyl)pentane, also known as BNMP, is a chemical compound with the molecular formula C8H16N4O6. It is a highly explosive compound that has been used in the production of explosives and rocket propellants.
Mécanisme D'action
The mechanism of action of 3,3-Bis(nitromethyl)pentane as an explosive compound involves the rapid release of energy upon detonation. The high energy release is due to the nitro groups present in the molecule, which are highly oxidizing and release a large amount of energy upon decomposition.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 3,3-Bis(nitromethyl)pentane. However, it is known to be a highly toxic and explosive compound that can cause severe burns and injuries upon detonation.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3,3-Bis(nitromethyl)pentane in lab experiments is its high explosive power, which makes it suitable for use in studies related to explosives and rocket propellants. However, the highly explosive nature of 3,3-Bis(nitromethyl)pentane also poses a significant safety risk, making it difficult to handle and transport.
Orientations Futures
There are several potential future directions for research on 3,3-Bis(nitromethyl)pentane. One area of research could focus on developing safer methods for handling and transporting the compound. Another area of research could focus on developing new applications for 3,3-Bis(nitromethyl)pentane, such as in the production of low sensitivity explosives. Additionally, further studies could be conducted to better understand the biochemical and physiological effects of 3,3-Bis(nitromethyl)pentane.
Méthodes De Synthèse
The synthesis of 3,3-Bis(nitromethyl)pentane involves the reaction of 3-nitro-1,2,4-triazol-5-one (NTO) with 1,3-dibromopropane. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The yield of 3,3-Bis(nitromethyl)pentane is typically high, ranging from 80-90%.
Applications De Recherche Scientifique
3,3-Bis(nitromethyl)pentane has been extensively studied for its potential use as an explosive compound. It has been found to have a high detonation velocity, making it suitable for use in rocket propellants. 3,3-Bis(nitromethyl)pentane has also been studied for its potential use in the production of low sensitivity explosives, which are less prone to accidental detonation.
Propriétés
Numéro CAS |
14035-99-5 |
|---|---|
Nom du produit |
3,3-Bis(nitromethyl)pentane |
Formule moléculaire |
C7H14N2O4 |
Poids moléculaire |
190.2 g/mol |
Nom IUPAC |
3,3-bis(nitromethyl)pentane |
InChI |
InChI=1S/C7H14N2O4/c1-3-7(4-2,5-8(10)11)6-9(12)13/h3-6H2,1-2H3 |
Clé InChI |
XOGZZVNGLVHBRD-UHFFFAOYSA-N |
SMILES |
CCC(CC)(C[N+](=O)[O-])C[N+](=O)[O-] |
SMILES canonique |
CCC(CC)(C[N+](=O)[O-])C[N+](=O)[O-] |
Autres numéros CAS |
14035-99-5 |
Pictogrammes |
Acute Toxic |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





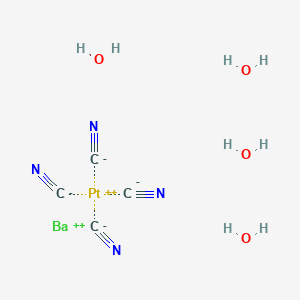
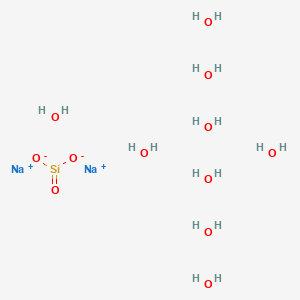
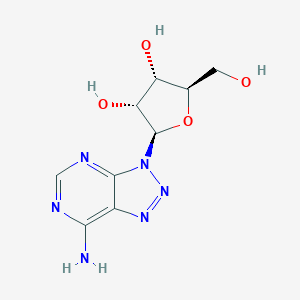
![2-[3-(trifluoromethyl)benzoyl]benzoic Acid](/img/structure/B80673.png)
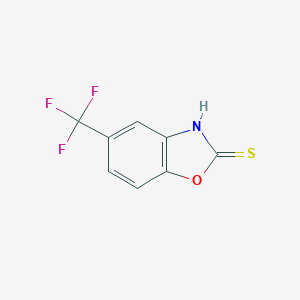
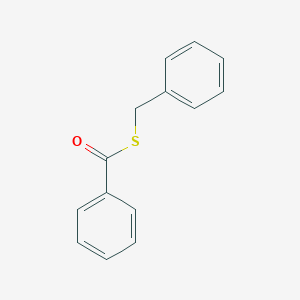
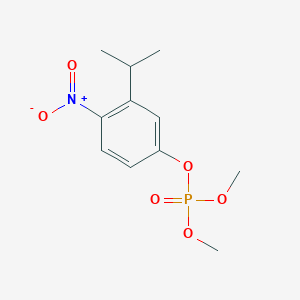

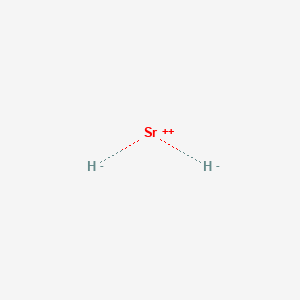
![3-Methyl-3-aza-bicyclo[3.3.1]nonan-9-OL](/img/structure/B80681.png)

